molecular formula C21H22FN3O4 B7692264 1-[(4-fluorophenyl)carbonyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide

1-[(4-fluorophenyl)carbonyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B7692264
M. Wt: 399.4 g/mol
InChI Key: LGCXMHDTTZXTSU-YDZHTSKRSA-N
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Description

1-[(4-fluorophenyl)carbonyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)carbonyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide typically involves the condensation reaction between 4-fluorobenzoyl chloride and piperidine-4-carbohydrazide, followed by the reaction with 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)carbonyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)carbonyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)carbonyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions and form reactive intermediates can contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

1-[(4-fluorophenyl)carbonyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-29-19-12-14(2-7-18(19)26)13-23-24-20(27)15-8-10-25(11-9-15)21(28)16-3-5-17(22)6-4-16/h2-7,12-13,15,26H,8-11H2,1H3,(H,24,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCXMHDTTZXTSU-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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